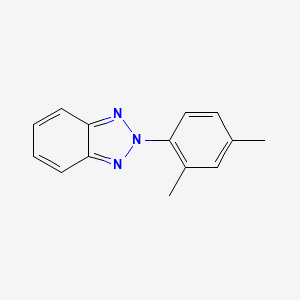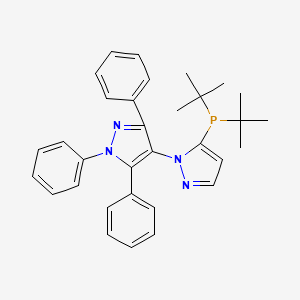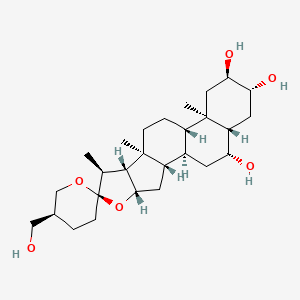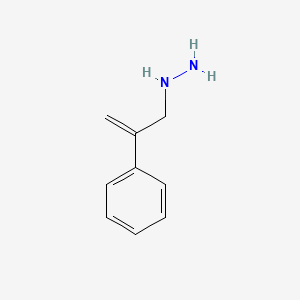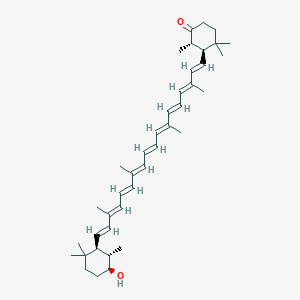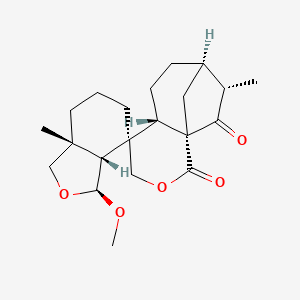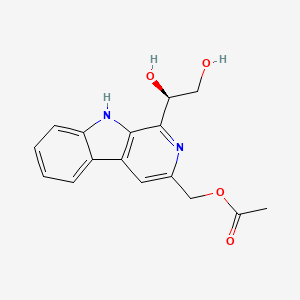![molecular formula C24H25Cl2N5O3 B1243604 (3s)-6-(3-Tert-Butyl-5-{[(2,3-Dichlorophenyl)carbamoyl]amino}-1h-Pyrazol-1-Yl)-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid CAS No. 897369-18-5](/img/structure/B1243604.png)
(3s)-6-(3-Tert-Butyl-5-{[(2,3-Dichlorophenyl)carbamoyl]amino}-1h-Pyrazol-1-Yl)-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid
Descripción general
Descripción
DP-987 is a member of the class of phenylureas that is urea in which one of the nitrogens bears a 3-tert-butyl-1-[(3S)-3-carboxy-1,2,3,4-tetrahydroisoquinolin-6-yl]-1H-pyrazol-5-yl substituent, while the other bears a 2,3-dichlorophenyl group. It is a member of pyrazoles, a member of isoquinolines, a non-proteinogenic L-alpha-amino acid, a dichlorobenzene and a member of phenylureas.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Research on similar compounds has shown potential in antimicrobial activity. For instance, derivatives of 2-[2-(2,6-dichlorophenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones have demonstrated significant antibacterial and antifungal activities (Patel, Patel, & Barat, 2010).
Angiotensin Converting Enzyme Inhibitors
- Compounds such as 2-Carboxyethylcarbamoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been studied for their in vitro angiotensin-converting enzyme (ACE) inhibitory activities and antihypertensive effects. This research is significant for developing treatments for hypertension (Hayashi et al., 1985).
Synthesis of Alkaloids
- The synthesis of tetrahydroisoquinolines by alkylation at the 1-position of phenylalanine-derived precursors has been explored. This process is vital for the synthesis of various alkaloids, such as corlumine (Huber & Seebach, 1987).
Antimycobacterial Activity
- Research on 1-(Cyclopropyl/2,4-difluorophenyl/tert-butyl)-1,4-dihydro-8-methyl-6-nitro-4-oxo-7-(substituted secondary amino)quinoline-3-carboxylic acids has shown significant in vitro antimycobacterial activities, highlighting the potential for treating tuberculosis (Senthilkumar et al., 2009).
Peptide Conformation Control
- The synthesis of α,β-Dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its isomers has been explored for controlling peptide conformation. This research is significant for peptide and protein design (Kazmierski, Urbańczyk-Lipkowska, & Hruby, 1994).
Marine Drug Synthesis
- The synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic Acid, a key intermediate in marine drug development, has been conducted. This is important for the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).
Propiedades
IUPAC Name |
(3S)-6-[3-tert-butyl-5-[(2,3-dichlorophenyl)carbamoylamino]pyrazol-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25Cl2N5O3/c1-24(2,3)19-11-20(29-23(34)28-17-6-4-5-16(25)21(17)26)31(30-19)15-8-7-13-12-27-18(22(32)33)10-14(13)9-15/h4-9,11,18,27H,10,12H2,1-3H3,(H,32,33)(H2,28,29,34)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUVVEBHULJOFP-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC4=C(CNC(C4)C(=O)O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC4=C(CN[C@@H](C4)C(=O)O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Cl2N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3s)-6-(3-Tert-Butyl-5-{[(2,3-Dichlorophenyl)carbamoyl]amino}-1h-Pyrazol-1-Yl)-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of imatinib in treating CML?
A1: Imatinib specifically targets the BCR-ABL tyrosine kinase, a constitutively active protein resulting from the Philadelphia chromosome translocation [, , ].
Q2: How does imatinib interact with BCR-ABL?
A2: Imatinib binds to the ATP-binding cleft within the activation loop (A-loop) of the BCR-ABL kinase domain, preventing ATP binding and subsequent phosphorylation of downstream signaling molecules [, , , , ].
Q3: What are the downstream effects of inhibiting BCR-ABL kinase activity?
A3: Imatinib binding to BCR-ABL inhibits its kinase activity, leading to reduced proliferation, induction of apoptosis, and ultimately, the death of CML cells [, , ].
Q4: What are the key structural components of the BCR-ABL protein?
A4: BCR-ABL comprises SH3 and SH2 domains, a kinase domain, proline-rich regions, a nuclear localization signal, and DNA- and actin-binding sites. These elements contribute to its constitutive activity and transforming potential [, , ].
Q5: How have computational approaches been used in CML research?
A5: Researchers have used imatinib databases and sequence alignments to identify and characterize BCR-ABL mutations associated with drug resistance [, ].
Q6: How do mutations in the BCR-ABL kinase domain contribute to imatinib resistance?
A6: Mutations, particularly in the P-loop and at the T315 residue, alter the kinase's conformation, hindering imatinib binding and reducing its inhibitory efficacy [, , , , ].
Q7: What is the significance of the T315I mutation in BCR-ABL?
A7: The T315I mutation is particularly problematic because it confers resistance to multiple TKIs, including imatinib, nilotinib, and dasatinib, limiting treatment options [, ].
Q8: How do BCR-ABL levels in different tissues correlate with molecular response to imatinib?
A8: Research suggests that while BCR-ABL levels in peripheral blood and bone marrow generally correlate, the depth of molecular response may differ, with bone marrow showing a deeper response, particularly at lower levels of BCR-ABL [].
Q9: What in vitro model systems are used to study CML and TKI resistance?
A9: Researchers utilize human CML cell lines like K562, KU-812, LAMA84R, and Meg-01, as well as murine cell lines like Ba/F3, to investigate BCR-ABL signaling, drug response, and resistance mechanisms [, , , ].
Q10: What are the key findings regarding the timing of achieving Major Molecular Response (MMR) with imatinib treatment?
A10: Studies indicate that earlier achievement of MMR during imatinib treatment is associated with a more stable response and a lower risk of BCR-ABL mutation acquisition [].
Q11: What are the major mechanisms of resistance to imatinib in CML?
A11: Imatinib resistance can arise from BCR-ABL gene amplification, additional genomic alterations, and critically, point mutations within the BCR-ABL kinase domain that hinder drug binding [, , , , ].
Q12: How do truncated BCR-ABL proteins contribute to drug resistance?
A12: Truncated BCR-ABL proteins, resulting from premature translation termination mutations, can exhibit altered kinase activity and lack regulatory regions, potentially contributing to drug resistance [, ].
Q13: What is the role of quantitative PCR in monitoring CML?
A13: Quantitative PCR (qPCR) for the BCR-ABL transcript offers a highly sensitive method for monitoring minimal residual disease, particularly in patients achieving complete cytogenetic responses, and helps predict relapse [, ].
Q14: How does T-cell receptor excision circle (TREC) content relate to CML prognosis?
A14: Studies suggest that higher TREC content in CML patients might be associated with improved clearance of residual leukemic cells and a more favorable prognosis [, ].
Q15: How does the immune system contribute to eliminating CML cells?
A15: Research suggests that a robust immune response, particularly T-cell mediated immunity, plays a crucial role in controlling residual CML cells and preventing relapse [, ].
Q16: What is the role of omacetaxine mepesuccinate in treating CML?
A16: Omacetaxine mepesuccinate, a protein synthesis inhibitor, has shown efficacy against BCR-ABL positive leukemia cells, including those resistant to ponatinib, offering a potential therapeutic option for resistant cases [].
Q17: How effective are second-line TKIs in treating CML after resistance or intolerance to first-line TKIs?
A17: While second-generation TKIs demonstrate efficacy as second-line therapy, a significant proportion of patients may not achieve optimal responses, highlighting the need for refined treatment strategies and mutation-guided TKI selection [].
Q18: What is the significance of the discovery of BCR-ABL in CML?
A18: Identifying the BCR-ABL fusion gene as the driver mutation in CML revolutionized our understanding of the disease and paved the way for developing targeted therapies like imatinib [, ].
Q19: How has the introduction of imatinib impacted CML treatment?
A19: Imatinib has dramatically improved the prognosis of CML patients, significantly increasing survival rates and transforming CML from a fatal disease into a manageable chronic condition for many [, , ].
Q20: How do different research disciplines converge in advancing CML treatment?
A20: CML research exemplifies the convergence of genomics, molecular biology, pharmacology, immunology, and clinical research in developing targeted therapies, understanding resistance mechanisms, and improving patient outcomes [, , , , , , , , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






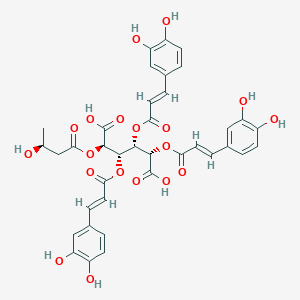
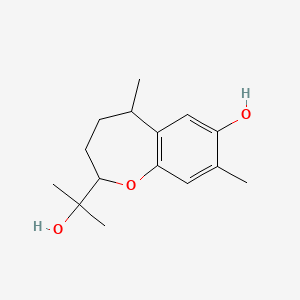
![4-Fluoro[bis(4-hydroxyphenyl)methylene]cyclohexane](/img/structure/B1243528.png)
